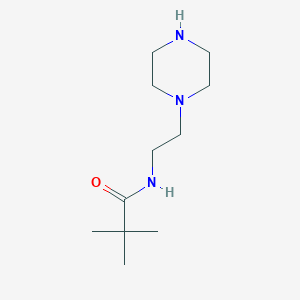
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is a synthetic organic compound with the molecular formula C13H15Cl4NO2. It is known for its unique chemical structure, which includes both chlorinated and phenoxy groups. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide typically involves the reaction of 4-chlorophenol with 2,2,2-trichloroethanol in the presence of a base to form the intermediate 2,2,2-trichloro-1-(4-chlorophenoxy)ethanol. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide involves its interaction with specific molecular targets. The chlorinated and phenoxy groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)acetamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)hexanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is unique due to its specific combination of chlorinated and phenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303063-39-0 |
|---|---|
Molecular Formula |
C13H15Cl4NO2 |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]pentanamide |
InChI |
InChI=1S/C13H15Cl4NO2/c1-2-3-4-11(19)18-12(13(15,16)17)20-10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19) |
InChI Key |
CWHAIDAGVIHIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)



![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)
